molecular formula C27H22N2O B2892588 2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone CAS No. 2034276-32-7

2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone

Cat. No.: B2892588
CAS No.: 2034276-32-7
M. Wt: 390.486
InChI Key: OENCPTBOMUWSAG-UHFFFAOYSA-N
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Description

2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a diphenylmethane moiety with an indole and pyridine ring, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,2-diphenylacetyl chloride with 5-(pyridin-4-yl)indole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted indole derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is unique due to its combination of indole, pyridine, and diphenylmethane moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is a complex organic compound notable for its intricate structure, which incorporates multiple aromatic and heterocyclic components. This unique configuration is believed to contribute significantly to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound features:

  • Central Ethanone Group : This functional group is pivotal in many biological interactions.
  • Two Phenyl Rings : These rings enhance lipophilicity and potential interactions with biological targets.
  • Indolin Moiety : The presence of the indole structure is associated with various biological activities, including anticancer and antimicrobial properties.
  • Pyridine Ring : This heterocyclic component can influence the compound's pharmacological profile.

Biological Activities

The biological activities of this compound are diverse and include:

Antimicrobial Activity

Research has demonstrated that derivatives of indole compounds exhibit significant antimicrobial properties. In vitro studies suggest that this compound may possess activity against various pathogens. For instance, in a comparative study, compounds similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other pathogens .

Anticancer Potential

Indole derivatives are known for their anticancer properties. Preliminary studies indicate that this compound may inhibit cancer cell proliferation effectively. For example, SAR (Structure–Activity Relationship) studies have shown that modifications in the phenolic structure can lead to enhanced cytotoxicity against various cancer cell lines .

Molecular docking studies reveal that this compound interacts with specific enzymes and receptors. The binding affinity of this compound with targets involved in cancer progression and microbial resistance suggests a multifaceted mechanism of action .

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation Demonstrated significant activity against Staphylococcus aureus with MIC values as low as 0.22 μg/mL .
Cytotoxicity Assays Showed promising results in inhibiting cancer cell lines, with IC50 values indicating strong potential for further development .
Molecular Docking Studies Indicated high binding affinity to targets involved in cancer metabolism, suggesting possible therapeutic applications .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. A common route includes the condensation of 2,2-diphenylacetyl chloride with 5-(pyridin-4-yl)indole in the presence of a base such as triethylamine. This reaction is usually conducted under controlled conditions to optimize yield and purity .

Properties

IUPAC Name

2,2-diphenyl-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O/c30-27(26(21-7-3-1-4-8-21)22-9-5-2-6-10-22)29-18-15-24-19-23(11-12-25(24)29)20-13-16-28-17-14-20/h1-14,16-17,19,26H,15,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENCPTBOMUWSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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